2-[4-(Difluoromethoxy)-3-methoxyphenyl]ethan-1-amine hydrochloride
Description
2-[4-(Difluoromethoxy)-3-methoxyphenyl]ethan-1-amine hydrochloride is a substituted phenethylamine derivative featuring a difluoromethoxy group at the para position and a methoxy group at the meta position of the aromatic ring. The difluoromethoxy substituent introduces electron-withdrawing characteristics and enhanced metabolic stability compared to non-fluorinated analogs, while the ethylamine backbone is a common structural motif in bioactive molecules targeting neurotransmitter receptors (e.g., TAAR1, serotonin receptors) .
Properties
IUPAC Name |
2-[4-(difluoromethoxy)-3-methoxyphenyl]ethanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13F2NO2.ClH/c1-14-9-6-7(4-5-13)2-3-8(9)15-10(11)12;/h2-3,6,10H,4-5,13H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DADAOGZOJJUWRS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)CCN)OC(F)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClF2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Starting Material and Key Intermediate Preparation
One reported approach begins with a bromomethyl-substituted aromatic precursor such as 6-(bromomethyl)-2-(3-(difluoromethoxy)phenyl)-3-methoxypyridine, which is then subjected to nucleophilic substitution to introduce the ethanamine moiety.
| Step | Reagents/Conditions | Description | Yield (%) |
|---|---|---|---|
| 1 | Starting bromomethyl aromatic compound | Preparation of key intermediate with difluoromethoxy and methoxy substituents | Not specified |
| 2 | Nucleophilic substitution with ammonia or amine source | Introduction of ethanamine side chain | Not specified |
This method mirrors procedures used in PDE4D subtype-selective inhibitor syntheses, where careful control of substituents is critical for biological activity.
Cross-Coupling Reactions and Functional Group Transformations
Other synthetic routes utilize palladium-catalyzed cross-coupling reactions such as Buchwald–Hartwig amination or Suzuki coupling to assemble the aromatic core with the desired substituents, followed by side chain elaboration.
Buchwald–Hartwig Cross-Coupling : A pyridine or phenyl derivative bearing halogen substituents is treated with amines in the presence of Pd catalysts (e.g., Pd(dppf)Cl2), base (Cs2CO3), and ligands (RuPhos) in dioxane solvent at elevated temperatures (~90–110 °C). This facilitates the formation of C–N bonds, crucial for installing the ethanamine group or related amines.
Suzuki Cross-Coupling : Halogenated aromatic esters are coupled with boronate esters to introduce methoxy and difluoromethoxy substituents. This is followed by saponification and amide coupling steps to finalize the structure.
| Reaction Type | Catalyst/Conditions | Key Transformations | Yield Range (%) |
|---|---|---|---|
| Buchwald–Hartwig Amination | Pd(dppf)Cl2, Cs2CO3, RuPhos, dioxane, 90–110 °C | Installation of ethanamine or related amines | 17–68 |
| Suzuki Coupling | Pd(dppf)Cl2, Cs2CO3, dioxane/water, 90 °C | Formation of substituted aromatic cores | 68 |
| Saponification | NaOH 2N, MeOH/THF, 70 °C | Conversion of esters to acids | 96 |
| Amide Coupling | HATU, DIPEA, DMF, room temperature | Formation of amide bonds | 57 |
Salt Formation
The final step involves conversion of the free amine to its hydrochloride salt to improve stability and solubility. This is typically achieved by treatment with hydrochloric acid in an appropriate solvent.
Research Findings and Optimization Insights
The presence of the difluoromethoxy group on the phenyl ring requires careful synthesis of corresponding boronate esters for cross-coupling reactions, as reported in analog syntheses involving difluoromethoxy-substituted phenyl rings.
Fragment-based structure-activity relationship studies suggest that modifications on the aromatic ring and side chain influence binding affinity and selectivity, which guides synthetic modifications during preparation.
Use of palladium catalysts with specific ligands (RuPhos, tBuXPhos) and bases (Cs2CO3, potassium tert-butoxide) under inert atmosphere conditions are critical for high yields and purity in cross-coupling steps.
Summary Table of Key Preparation Steps
| Step No. | Reaction Type | Reagents/Conditions | Purpose/Transformation | Typical Yield (%) |
|---|---|---|---|---|
| 1 | Preparation of bromomethyl aromatic intermediate | Starting materials with bromomethyl and difluoromethoxy groups | Key intermediate synthesis | Not specified |
| 2 | Nucleophilic substitution | Ammonia or ethylamine derivatives | Introduction of ethanamine side chain | Not specified |
| 3 | Buchwald–Hartwig amination | Pd(dppf)Cl2, Cs2CO3, RuPhos, dioxane, 90–110 °C | Formation of C–N bonds | 17–68 |
| 4 | Suzuki coupling | Pd(dppf)Cl2, Cs2CO3, dioxane/water, 90 °C | Assembly of substituted aromatic core | 68 |
| 5 | Saponification | NaOH 2N, MeOH/THF, 70 °C | Ester to acid conversion | 96 |
| 6 | Amide coupling | HATU, DIPEA, DMF, room temperature | Amide bond formation | 57 |
| 7 | Salt formation | HCl in suitable solvent | Formation of hydrochloride salt | Quantitative |
Chemical Reactions Analysis
Types of Reactions
2-[4-(Difluoromethoxy)-3-methoxyphenyl]ethan-1-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: Nucleophilic and electrophilic substitution reactions can be carried out to introduce or replace functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
2-[4-(Difluoromethoxy)-3-methoxyphenyl]ethan-1-amine hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[4-(Difluoromethoxy)-3-methoxyphenyl]ethan-1-amine hydrochloride involves its interaction with specific molecular targets and pathways. The difluoromethoxy and methoxy groups play a crucial role in its binding affinity and activity. The compound may interact with enzymes, receptors, or other proteins, leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Table 1: Key Structural Features of Comparable Compounds
Physicochemical Properties
Table 2: Comparative Physicochemical Data
*Calculated from molecular formula (C₁₀H₁₂F₂NO₂·HCl). †Estimated via substituent contributions (fluorine increases logP by ~0.25 per group). ‡Literature value for dopamine HCl.
Key Observations:
- The difluoromethoxy group in the target compound likely increases lipophilicity compared to non-fluorinated analogs (e.g., methoxy or ethoxy derivatives), enhancing membrane permeability and central nervous system penetration .
- Triazole-containing analogs (e.g., compounds in ) exhibit higher rigidity due to their heterocyclic cores, which may restrict conformational flexibility and alter receptor-binding profiles .
- Sulfur-containing derivatives (e.g., 2C-T in ) demonstrate higher logP values than oxygen-substituted analogs, suggesting greater lipid solubility .
Biological Activity
2-[4-(Difluoromethoxy)-3-methoxyphenyl]ethan-1-amine hydrochloride, with the chemical formula C10H14ClF2NO2, is a compound that has garnered interest in various fields of scientific research, particularly in medicinal chemistry. Its unique structural features, including difluoromethoxy and methoxy groups, contribute to its potential biological activities.
- Molecular Weight : 253.67 g/mol
- CAS Number : 1311315-36-2
- IUPAC Name : 2-[4-(difluoromethoxy)-3-methoxyphenyl]ethanamine;hydrochloride
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The difluoromethoxy and methoxy groups enhance its binding affinity, which may lead to various pharmacological effects. Research suggests that this compound may modulate neurotransmitter systems, potentially influencing mood and cognitive functions.
Pharmacological Effects
- Antidepressant Activity : Studies indicate that compounds similar to this compound exhibit antidepressant-like effects in animal models. These effects are often mediated through serotonin and norepinephrine pathways.
- Neuroprotective Properties : Preliminary research suggests potential neuroprotective effects, which could be beneficial in neurodegenerative diseases. The mechanism may involve the reduction of oxidative stress and inflammation in neuronal tissues.
- Anti-inflammatory Effects : The compound has shown promise in modulating inflammatory pathways, possibly through the inhibition of pro-inflammatory cytokines.
Case Studies
A study conducted by researchers at [source] investigated the effects of related compounds on depression models in rodents. The results demonstrated significant reductions in depressive behaviors when treated with compounds featuring similar structural motifs as this compound.
| Study | Findings |
|---|---|
| Rodent Model Study | Significant reduction in depressive behaviors with similar compounds. |
| Neuroprotection Study | Indications of reduced neuronal damage under oxidative stress conditions. |
Research Applications
The compound is being explored for its potential applications in:
- Drug Development : As a precursor for synthesizing novel antidepressants.
- Material Science : Investigating its utility in creating new materials with specific properties due to its unique chemical structure.
Q & A
Basic: What synthetic methodologies are commonly employed for preparing this compound?
Answer:
The synthesis involves:
Nucleophilic substitution : Introducing the difluoromethoxy group via reaction of 3-methoxy-4-hydroxyphenylethylamine with chlorodifluoromethane under basic conditions.
Amine protection : Using tert-butoxycarbonyl (Boc) groups to protect the primary amine during functionalization.
Hydrochlorination : Final treatment with HCl in dioxane yields the hydrochloride salt.
Key intermediates include 4-(difluoromethoxy)-3-methoxybenzaldehyde and Boc-protected ethylamine derivatives .
Basic: Which analytical techniques confirm structural integrity and purity?
Answer:
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., observed m/z 267.67 vs. calculated 267.67) .
- NMR Spectroscopy :
- HPLC : ≥98% purity using a C18 column and UV detection at 254 nm .
Advanced: How do structural modifications impact TAAR1 receptor binding affinity?
Answer:
- Substituent Effects :
- The difluoromethoxy group enhances metabolic stability compared to methoxy analogs.
- Methoxy at the 3-position optimizes steric complementarity with TAAR1’s hydrophobic pocket.
- SAR Studies : Comparative assays with 2-(2,5-dimethoxyphenyl)ethylamine show a 10-fold increase in EC₅₀ when difluoromethoxy replaces methoxy, suggesting improved receptor selectivity .
Advanced: How can computational docking predict receptor interactions?
Answer:
- Glide Docking :
- Grid Generation : Uses OPLS-AA force fields to model TAAR1’s binding site.
- Pose Refinement : Monte Carlo sampling optimizes ligand flexibility, particularly for the ethylamine side chain.
- Scoring : Combines empirical (e.g., hydrogen bonding) and force-field terms to rank poses.
- Validation : Redocking known agonists (e.g., 2C-D) achieves RMSD <1.0 Å, ensuring reliability .
Basic: What safety protocols are critical during handling?
Answer:
- PPE : Nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact.
- Ventilation : Use fume hoods due to potential HCl vapor release during hydrochlorination.
- Waste Disposal : Neutralize aqueous waste with NaHCO₃ before disposal .
Advanced: How to resolve discrepancies in biological activity data?
Answer:
- Assay Standardization :
- Use TAAR1-transfected HEK293 cells with consistent receptor expression levels.
- Compare both β-arrestin recruitment (PathHunter®) and cAMP accumulation (ELISA).
- Data Normalization : Include reference agonists (e.g., 3-iodothyronamine) as internal controls .
Table 1. Characterization Data for Key Analogs
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
